molecular formula C14H29NO B1346006 N-DODECYL-ACETAMIDE CAS No. 3886-80-4

N-DODECYL-ACETAMIDE

Cat. No.: B1346006
CAS No.: 3886-80-4
M. Wt: 227.39 g/mol
InChI Key: MDYPFOFSXHBHFE-UHFFFAOYSA-N
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Description

N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:

Dodecylamine+Acetic AnhydrideAcetamide, N-dodecyl-+Acetic Acid\text{Dodecylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to yield primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Primary amines and other reduced forms.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemistry: N-DODECYL-ACETAMIDE is used as a surfactant in various chemical reactions and processes. Its ability to reduce surface tension makes it valuable in emulsification and dispersion applications.

Biology: In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into disinfectants and antiseptics to enhance their efficacy against pathogenic microorganisms .

Medicine: The compound’s surfactant properties are exploited in pharmaceutical formulations to improve the solubility and bioavailability of certain drugs.

Industry: this compound finds applications in the production of detergents, cosmetics, and personal care products. Its ability to form micelles makes it an effective cleaning agent.

Mechanism of Action

The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

    Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.

    Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.

    Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.

Comparison:

    N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.

    Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.

    Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.

Properties

CAS No.

3886-80-4

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N-dodecylacetamide

InChI

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16)

InChI Key

MDYPFOFSXHBHFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C

Canonical SMILES

CCCCCCCCCCCCNC(=O)C

3886-80-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-dodecylamine (1.049 g, 5.59 mmol), triethylamine (0.86 ml, 6.15 mmol) and acetyl chloride (0.44 ml, 6.15 mmol) in dichloromethane (10 ml) was stirred at room temperature for 3h. The mixture was quenched with water and the organic phase was separated. Evaporation of the dried (magnesium sulfate) organic phase gave a solid, which was recrystallized from hexane to give the titled amide.
Quantity
1.049 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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